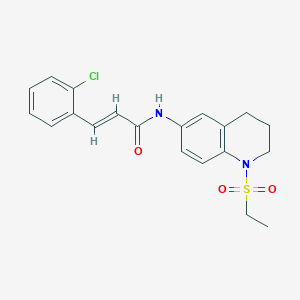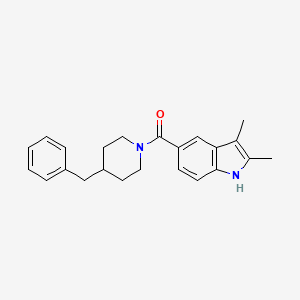
(4-benzylpiperidin-1-yl)-(2,3-dimethyl-1H-indol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-benzylpiperidin-1-yl)-(2,3-dimethyl-1H-indol-5-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a benzyl group and an indole moiety substituted with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperidin-1-yl)-(2,3-dimethyl-1H-indol-5-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-benzylpiperidine, which is then reacted with 2,3-dimethylindole under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(4-benzylpiperidin-1-yl)-(2,3-dimethyl-1H-indol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or indole rings are replaced by other substituents.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines
科学的研究の応用
(4-benzylpiperidin-1-yl)-(2,3-dimethyl-1H-indol-5-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of (4-benzylpiperidin-1-yl)-(2,3-dimethyl-1H-indol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
(4-benzylpiperidin-1-yl)-(2,3-dimethyl-1H-indol-3-yl)methanone: Similar structure but with a different substitution pattern on the indole ring.
(4-benzylpiperidin-1-yl)-(2,3-dimethyl-1H-indol-6-yl)methanone: Another isomer with the substitution on the indole ring at a different position.
(4-benzylpiperidin-1-yl)-(2,3-dimethyl-1H-indol-7-yl)methanone: Similar compound with substitution at the 7-position of the indole ring.
Uniqueness
What sets (4-benzylpiperidin-1-yl)-(2,3-dimethyl-1H-indol-5-yl)methanone apart from its similar compounds is the specific substitution pattern on the indole ring, which can significantly influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
883467-63-8 |
|---|---|
分子式 |
C23H26N2O |
分子量 |
346.5 g/mol |
IUPAC名 |
(4-benzylpiperidin-1-yl)-(2,3-dimethyl-1H-indol-5-yl)methanone |
InChI |
InChI=1S/C23H26N2O/c1-16-17(2)24-22-9-8-20(15-21(16)22)23(26)25-12-10-19(11-13-25)14-18-6-4-3-5-7-18/h3-9,15,19,24H,10-14H2,1-2H3 |
InChIキー |
MDDVQTOVURPPAA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C |
溶解性 |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,2'-Bi-1,3,4-oxadiazole]-5,5'-diamine](/img/structure/B14141743.png)
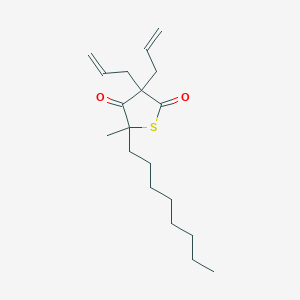

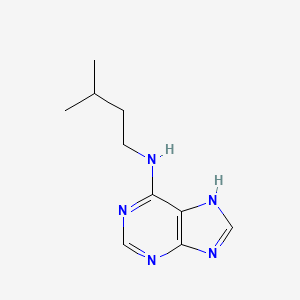

![1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B14141759.png)
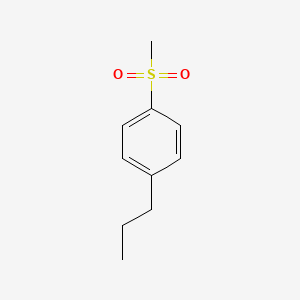
![2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene](/img/structure/B14141779.png)
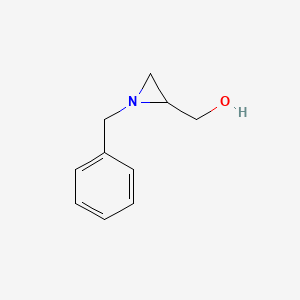
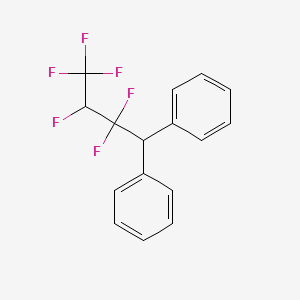

![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14141816.png)

